Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 1 and 9, a ketone group at position 2, and an amino group at position 4. The tert-butyl carbamate moiety at position 9 enhances steric protection and solubility in organic solvents.
Properties
Molecular Formula |
C14H25N3O3 |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-6-4-14(5-7-17)9-10(15)8-11(18)16-14/h10H,4-9,15H2,1-3H3,(H,16,18) |
InChI Key |
XURHMDIFRPMUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic transformations designed to construct the spirocyclic diazaspiro core while introducing the amino and ketone functional groups. The following summarizes the main synthetic strategies:
Stepwise Construction via Cyclization : Starting from suitably protected piperidine derivatives such as tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate, the compound is formed by acylation with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in ethyl acetate at low temperature (0°C). Subsequent cyclization is induced by treatment with potassium tert-butoxide in a mixture of tert-butanol and tetrahydrofuran (THF), often under reflux conditions.
Use of Potassium tert-Butoxide as a Base : This strong, non-nucleophilic base facilitates intramolecular cyclization by deprotonating intermediates, promoting ring closure to form the diazaspiro structure.
Solvent Systems : Dichloromethane (DCM), ethyl acetate, THF, and tert-butanol are commonly used solvents to optimize solubility and reaction kinetics.
Temperature Control : Initial acylation is carried out at 0°C to control reactivity and minimize side reactions, while cyclization requires heating to reflux or elevated temperatures (e.g., 50°C to reflux) to drive the reaction to completion.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Purpose | Yield and Notes |
|---|---|---|---|
| 1 | tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate + chloroacetyl chloride + potassium carbonate, ethyl acetate, 0°C | Acylation to form chloroacetyl intermediate | High conversion; controlled temperature avoids side reactions |
| 2 | Addition of potassium tert-butoxide solution (1 M in THF) dropwise to the intermediate in tert-butanol/THF, reflux | Intramolecular cyclization forming the diazaspiro ring | Good yields reported; reaction monitored by TLC |
| 3 | Work-up: extraction with ethyl acetate, washing, drying over magnesium sulfate, concentration under vacuum | Isolation of crude product | Purification by flash chromatography or recrystallization |
This method aligns with general synthetic principles for spirocyclic amines and has been adapted from literature procedures for related diazaspiro compounds.
Alternative Synthetic Approaches
Literature on related diazaspiro compounds indicates that Buchwald–Hartwig amination can be employed for C–N bond formation in spirocyclic systems, using palladium catalysts and ligands such as XantPhos in solvents like toluene or dioxane at 80–100°C. This method allows for high yields (up to 93%) and stereoselective synthesis, although specific application to this compound requires further validation.
Chemical Reactions and Purification
Reaction Types and Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic/basic media, room temperature | Conversion of amino or hydroxy groups to carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous ether, low temperature | Reduction of ketones to alcohols or amines |
| Substitution | Halogens (Cl2, Br2), nucleophiles | Catalysts, variable temperature | Functional group replacement on the spirocyclic ring |
These reactions enable further functionalization or modification of the compound for diverse applications.
Purification Techniques
Flash Column Chromatography : Silica gel with dichloromethane/methanol gradients (e.g., 100:5 to 100:20) effectively separates the product from impurities.
Reverse-Phase High-Performance Liquid Chromatography (HPLC) : C18 columns with water/acetonitrile gradients containing 0.1% trifluoroacetic acid (TFA) refine purity to >95%.
Thin-Layer Chromatography (TLC) : Monitoring with Rf ~0.3 in DCM/MeOH 10:1 solvent system guides reaction progress and purification.
Analytical Characterization
Spectroscopic Methods
| Technique | Key Observations | Purpose |
|---|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals at δ 1.48 ppm (tert-butyl group, 9H), δ 3.50–3.57 ppm (piperidine ring protons), broad singlets for NH groups | Confirm structure and substitution pattern |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Peak at δ 154.5 ppm corresponding to Boc carbonyl carbon | Verify carbon framework and functional groups |
| X-ray Crystallography | Resolution of spirocyclic geometry and hydrogen bonding | Definitive structural confirmation |
Data collection typically occurs at low temperature (100 K) using Mo-Kα radiation, with structure refinement performed by SHELX software.
Purity and Identity Confirmation
Chiral High-Performance Liquid Chromatography (HPLC) : Assesses enantiomeric excess (ee), with reported values up to 100% for related spirocyclic compounds.
Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns consistent with the target compound.
Elemental Analysis : Validates empirical formula and purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate |
| Key Reagents | Chloroacetyl chloride, potassium carbonate, potassium tert-butoxide |
| Solvents | Ethyl acetate, tetrahydrofuran, tert-butanol, dichloromethane |
| Temperature | 0°C (acylation), reflux (cyclization) |
| Reaction Time | 30 min to 3 h depending on step |
| Purification | Flash chromatography, reverse-phase HPLC |
| Characterization | ¹H/¹³C NMR, X-ray crystallography, chiral HPLC, MS |
- PubChem Compound Summary for tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, 2025.
- Additional patent literature and synthetic methodologies related to diazaspiro compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes or proteins.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antituberculosis activities.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Spirocyclic Derivatives
Structural and Functional Differences
- Amino vs. Hydroxy Groups: The 4-amino substituent (hypothesized in the target compound) likely increases basicity and aqueous solubility compared to the 4-hydroxy analog (). The amino group can participate in hydrogen bonding and covalent modifications, making it valuable in drug design .
- Oxa vs. Aza Substitutions : Replacement of a nitrogen with oxygen (e.g., 1-oxa in ) reduces basicity and alters ring strain, impacting binding affinity in biological targets .
- Alkyl/Aryl Modifications : Benzyl () and butynyl () groups introduce steric bulk and hydrophobicity, favoring membrane permeability and interactions with aromatic residues in enzymes .
Physicochemical Properties
- Boiling Points and Solubility: The benzyl-substituted derivative () has a predicted boiling point of 534.4°C, significantly higher than smaller analogs due to increased molecular weight . Hydroxy-containing compounds () exhibit higher polarity, enhancing solubility in polar solvents like methanol or water .
- Stability : The tert-butyl carbamate group in all compounds improves stability against hydrolysis, critical for storage and synthetic applications .
Biological Activity
Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms and a carboxylate group. This compound falls within the class of diazaspiro compounds, which are recognized for their potential biological activities and applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , indicating a significant presence of carbon, hydrogen, nitrogen, and oxygen atoms. The spirocyclic nature contributes to its stability and reactivity, making it an intriguing subject for various chemical studies and potential therapeutic applications.
Biological Activity and Mechanisms
Research indicates that compounds similar to this compound exhibit notable biological activities:
- Antiviral Properties : Derivatives of diazaspiro compounds have shown antiviral effects against various pathogens, including the dengue virus type 2. These compounds may inhibit viral replication or interfere with critical viral enzymes such as methyltransferases.
- Cytotoxicity : In vitro studies have demonstrated that similar compounds can exhibit cytotoxic effects on cancer cell lines. For instance, compounds within this class have been tested against various human cancer cell lines (e.g., PC3 and DU145) showing dose-dependent decreases in cell viability .
- Interaction Studies : Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. This interaction can elucidate the mechanism of action and guide further modifications to enhance efficacy against target proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of related diazaspiro compounds:
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic routes aimed at achieving desired purity and yield. The compound's unique structure allows for further functionalization, potentially enhancing its biological activity and therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate?
The compound is often synthesized via Buchwald–Hartwig coupling , which enables C–N bond formation in spirocyclic systems. For example, intermediates are prepared by reacting aryl halides with amines under palladium catalysis, followed by Boc protection. A typical protocol uses Pd(dba)₂ or Pd(OAc)₂ with ligands like XantPhos, in solvents such as toluene or dioxane at 80–100°C. Yields up to 93% have been reported with optimized conditions .
Q. How can purification be achieved for this spirocyclic compound?
Column chromatography with gradients of dichloromethane/methanol (100:5 to 100:20) is effective for isolating the product. Reverse-phase HPLC with C18 columns and water/acetonitrile gradients (0.1% TFA) can further refine purity. Monitoring by TLC (Rf ~0.3 in DCM/MeOH 10:1) ensures separation .
Q. What spectroscopic methods are used for structural characterization?
- ¹H/¹³C NMR : Key signals include δ 1.48 ppm (t-Bu, 9H), δ 3.50–3.57 ppm (piperidine protons), and δ 154.5 ppm (Boc carbonyl). Splitting patterns (e.g., br s for NH groups) confirm substitution .
- X-ray crystallography : SHELX software refines crystal structures, resolving spirocyclic geometry and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation is standard .
Q. What safety precautions are required when handling this compound?
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Skin/eye contact : Rinse with water for ≥15 minutes.
- Storage : Keep in a dry, inert atmosphere (N₂/Ar) at 2–8°C to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for low-yielding Buchwald–Hartwig couplings?
Screen ligands (e.g., BINAP, DavePhos), adjust Pd:ligand ratios (1:2 to 1:4), and vary bases (Cs₂CO₃ vs. K₃PO₄). Microwave-assisted heating (120°C, 30 min) improves efficiency. Monitor reaction progress via LC-MS to identify intermediates .
Q. How to resolve discrepancies in NMR data across studies?
Contradictions in δ values may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., ring flipping). Use variable-temperature NMR to probe conformational exchange. Cross-validate with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT) .
Q. What role does this compound play in METTL3 inhibition?
Derivatives of this spirocyclic scaffold bind to the SAM pocket of METTL3, disrupting methyltransferase activity. Structure-activity relationship (SAR) studies show that substituents on the aryl ring (e.g., 4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl) enhance potency (IC₅₀ < 100 nM) .
Q. How can computational modeling aid in crystallographic refinement?
SHELXL employs least-squares minimization to optimize atomic coordinates against diffraction data. For twinned crystals, use the TWIN/BASF commands. Validate hydrogen positions with DFT-optimized geometries and analyze residual density maps for disorder .
Q. What strategies address poor solubility in biological assays?
Q. How to mitigate decomposition during scale-up?
Control exotherms via slow reagent addition (e.g., syringe pump for Pd catalysts). Replace hygroscopic bases (e.g., Cs₂CO₃) with polymer-supported alternatives. For Boc protection, use DMAP catalysis to accelerate reaction rates and reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
